2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid
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Overview
Description
2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a benzothiazole ring fused to a pyridine ring, linked to a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Pyridine: The benzothiazole derivative is then coupled with a pyridine derivative through a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
- (2S)-1,3-Benzothiazol-2-yl{2-[(2-pyridin-3-ylethyl)amino]pyrimidin-4-yl}ethanenitrile
Uniqueness
2-({[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}amino)benzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both benzothiazole and pyridine rings linked through a carbonyl group provides a versatile scaffold for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C20H13N3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H13N3O3S/c24-18(22-14-8-2-1-6-12(14)20(25)26)13-7-5-11-21-17(13)19-23-15-9-3-4-10-16(15)27-19/h1-11H,(H,22,24)(H,25,26) |
InChI Key |
VFMOQXWVHKITDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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